Cas no 31520-95-3 (Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-)
![Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- structure](https://it.kuujia.com/scimg/cas/31520-95-3x500.png)
31520-95-3 structure
Nome del prodotto:Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
- Ifflaiamine(7CI,8CI)
- Ifflaiamine
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinolin-4(2H)-one
- [ "" ]
- 2,3,3,9-Tetramethyl-2H-furo[2,3-b]quinolin-4-one
- 31520-95-3
- AKOS032949076
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinoline-4(2H)-one
-
- Inchi: InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3
- Chiave InChI: QLPMLMDURILOQO-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(N(C3OC(C)C(C)(C)C=3C2=O)C)=C1
Proprietà calcolate
- Massa esatta: 243.12600
- Massa monoisotopica: 243.125928785g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5Ų
- XLogP3: 3.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,24 g/l) (25°C),
- PSA: 31.23000
- LogP: 2.59700
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4246-5 mg |
Ifflaiamine |
31520-95-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | ,97.5% | 5mg |
¥5280.0 | 2023-09-07 | |
TargetMol Chemicals | TN4246-1 mL * 10 mM (in DMSO) |
Ifflaiamine |
31520-95-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4246-1 mg |
Ifflaiamine |
31520-95-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
A2B Chem LLC | AF87133-5mg |
Ifflaiamine |
31520-95-3 | 97.5% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4246-1 ml * 10 mm |
Ifflaiamine |
31520-95-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5 mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | 5mg |
¥4800.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4246-5mg |
Ifflaiamine |
31520-95-3 | 5mg |
¥ 3710 | 2024-07-20 |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Letteratura correlata
-
1. Index of subjects, 1971
-
2. Quinoline alkaloids. Part XI. A study of the Claisen rearrangement of the 3,3-dimethylallyl ether of 4-hydroxy-1-methyl-2-quinolone. Synthesis of ifflaiamine and the identification of a new alkaloid from Flindersia ifflaiana F. MuellT. R. Chamberlain,M. F. Grundon J. Chem. Soc. C 1971 910
-
3. 807. The synthesis of Lunasia alkaloids. Part III. (±)-Balfourodine and (±)-O-methylbalfourodinium perchlorate. The biogenesis of some Rutaceae alkaloidsE. A. Clarke,M. F. Grundon J. Chem. Soc. 1964 4196
-
M. F. Grundon Nat. Prod. Rep. 1984 1 195
-
5. Index of authors, 1971
31520-95-3 (Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-) Prodotti correlati
- 1379222-60-2(5-Methylthiazolo[5,4-b]pyridin-2-amine)
- 1456000-34-2(5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid)
- 1314714-92-5(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-2-methylpropanenitrile)
- 2138244-34-3(4-(2-Bromophenyl)-2-(difluoromethyl)pyridine)
- 477570-32-4(methyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
- 1464953-24-9(2-methyl-1,8-dioxa-4-azaspiro5.5undecane)
- 2172544-26-0(3,3-Difluoro-3-(4-nitrophenyl)propan-1-ol)
- 1341019-84-8(3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole)
- 2110182-35-7(1H-Indole-2-carboxylic acid, 4-chloro-5-methoxy-1-methyl-, ethyl ester)
- 952981-85-0(N-(5-chloro-2-methoxyphenyl)-N'-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethanediamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:31520-95-3)Ifflaiamine

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta